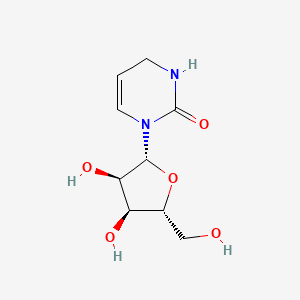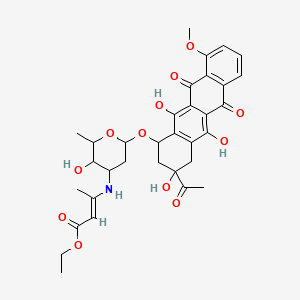
Docosa-2,4,6,8,10,12-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C22-unsaturated fatty acids found predominantly in FISH OILS.
Wissenschaftliche Forschungsanwendungen
Omega-3 Supplements in Chemotherapy and Radiotherapy
A systematic review highlighted the beneficial effects of omega-3 fatty acid supplements, including DHA, in oncology patients undergoing chemotherapy and/or radiotherapy. The review found that omega-3 supplements could help preserve body composition among these patients, although they did not observe significant outcomes like tumor size reduction or prolonged patient survival (Silva, Fabre, & Waitzberg, 2015).
Influence on Learning and Behavior in Children
DHA has been studied for its impact on learning and behavior in healthy children. One review suggested that DHA and other long-chain omega-3 fatty acids play a favorable role in at least one area of cognition or behavior in children, underscoring the importance of DHA in school performance (Kuratko, Barrett, Nelson, & Salem, 2013).
Potential Use During Cancer Treatment
Another scoping review summarized clinical evidence on the supplementation of DHA and eicosapentaenoic acid (EPA) in cancer treatment, suggesting that these supplements could improve various outcomes important to patients and the disease process, such as immune system modulation and weight maintenance. However, more research is needed to incorporate n-3 supplementation into clinical practice (Newell, Mazurak, Postovit, & Field, 2021).
Dietary Sources and Bioavailability
Research has also focused on the bioavailability and potential uses of vegetarian sources of omega-3 fatty acids like DHA. Studies indicate that micro-algae oil can lead to significant increases in DHA levels, offering a promising alternative for vegetarians and others looking for plant-based sources of these important nutrients (Lane, Derbyshire, Li, & Brennan, 2014).
Role in Affective Disorders
The role of DHA, along with EPA, in affective disorders such as depression and bipolar disorder has been explored, with some evidence suggesting that n-3 PUFA supplementation might have clinical benefits. However, the efficacy of DHA and EPA in these conditions requires further investigation to confirm therapeutic effects (Ciappolino, Delvecchio, Agostoni, Mazzocchi, Altamura, & Brambilla, 2017).
Eigenschaften
CAS-Nummer |
93470-46-3 |
|---|---|
Produktname |
Docosa-2,4,6,8,10,12-hexaenoic acid |
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+ |
InChI-Schlüssel |
DVSZKTAMJJTWFG-SKCDLICFSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
Kanonische SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
Synonyme |
Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)


![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)





